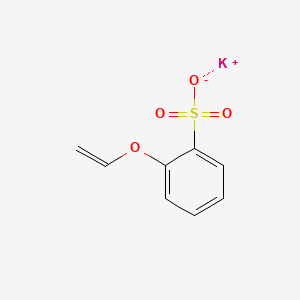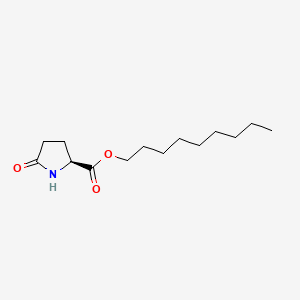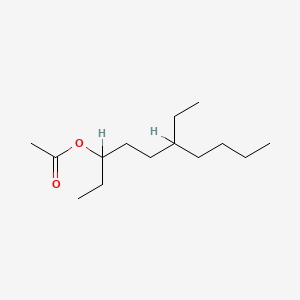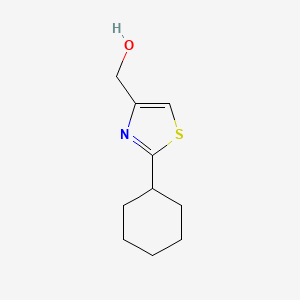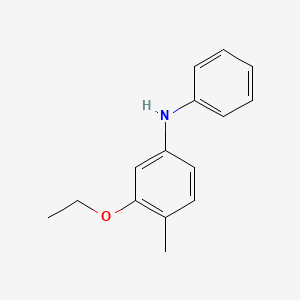
3-Ethoxy-N-phenyl-p-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-N-phenyl-p-toluidine: is an organic compound with the molecular formula C15H17NO . It is a derivative of toluidine, where the ethoxy group is attached to the third carbon of the benzene ring, and the phenyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N-phenyl-p-toluidine typically involves the reaction of p-toluidine with phenyl isocyanate in the presence of an ethoxy group donor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for mass production. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-N-phenyl-p-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .
Scientific Research Applications
3-Ethoxy-N-phenyl-p-toluidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-phenyl-p-toluidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-Ethoxy-N-phenyl-aniline
- 3-Methoxy-N-phenyl-p-toluidine
- 3-Ethoxy-N-phenyl-m-toluidine
Comparison: Compared to these similar compounds, 3-Ethoxy-N-phenyl-p-toluidine is unique due to its specific substitution pattern, which can influence its reactivity and applications. For example, the presence of the ethoxy group at the third position may enhance its solubility and reactivity in certain chemical reactions .
Properties
CAS No. |
71648-23-2 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-11-14(10-9-12(15)2)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3 |
InChI Key |
YQTNJYSKTKWXIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



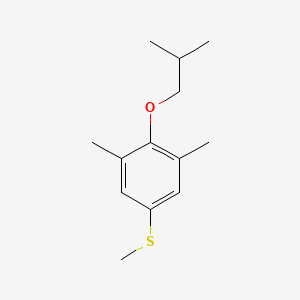
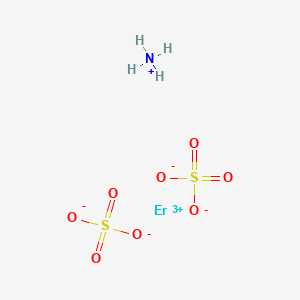


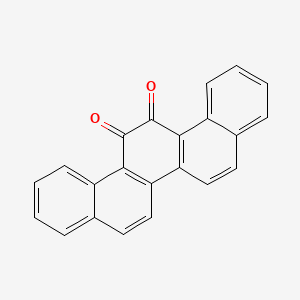
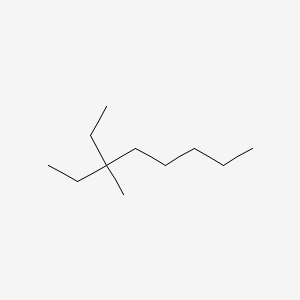
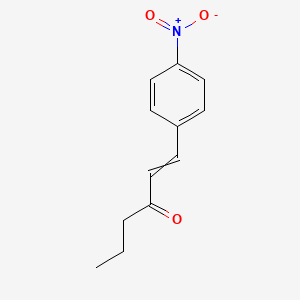
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
